molecular formula C17H20N2O4S B13322374 Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B13322374
M. Wt: 348.4 g/mol
InChI Key: QLFUBAFHHWSMQM-LZYBPNLTSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered 1,3-thiazolidin-4-one core with an exocyclic double bond at the 2-position and an ethyl acetate substituent. The 2,4-dimethylphenylcarbamoyl methyl group at the 3-position introduces steric bulk and lipophilicity, which can influence biological activity and physicochemical properties. Thiazolidinones are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, with structural modifications (e.g., substituents on the aryl ring or ester group) often dictating potency and selectivity .

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl (2E)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-6-5-11(2)7-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20)/b16-8+

InChI Key

QLFUBAFHHWSMQM-LZYBPNLTSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)C)C

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenyl isocyanate with ethyl 2-bromoacetate to form an intermediate. This intermediate then undergoes cyclization with thiourea to form the thiazolidine ring . The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiazolidinone Derivatives

(a) Ethyl 2-(3-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate ()
  • Structure : Differs in the substitution pattern on the aryl ring (3-fluorophenyl vs. 2,4-dimethylphenyl).
  • Properties : The electron-withdrawing fluorine atom enhances polarity and may improve solubility in polar solvents compared to the methyl groups in the target compound. Molecular weight is 338.07 g/mol .
  • Synthesis : Prepared via condensation of 3-fluorophenylcarbamoyl methyl derivatives with ethyl 2-(4-oxothiazolidin-2-ylidene)acetate precursors, similar to methods in and .
(b) Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate ()
  • Structure: Replaces the thiazolidinone core with a quinazolinone-thioacetate hybrid.
  • Activity : Demonstrated antimicrobial activity due to the thioether linkage and extended conjugation, which are absent in the target compound .
(c) Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate ()
  • Structure: Features a cyano group and methoxy-oxoethylidene substituent, increasing electron-withdrawing effects and rigidity.
  • Impact: The cyano group may enhance binding to biological targets (e.g., enzymes) through dipole interactions, unlike the methyl-rich target compound .

Substituent-Driven Comparisons

Compound Aryl Substituent Key Functional Groups Molecular Weight (g/mol) Reported Bioactivity
Target Compound 2,4-Dimethylphenyl Carbamoyl methyl, ethyl ester ~352.1 (estimated) Not explicitly reported; inferred antimicrobial/antioxidant potential
3-Fluorophenyl Analog () 3-Fluorophenyl Carbamoyl methyl, ethyl ester 338.07 Higher solubility; potential CNS activity due to fluorine
Phenylquinazolinone Hybrid () Phenyl Thioacetate, quinazolinone ~356.4 (estimated) Antimicrobial (MIC: 12.5 µg/mL against S. aureus)
Cyano-Methoxy Derivative () Phenyl Cyano, methoxy-oxoethylidene ~386.3 (estimated) Enhanced enzyme inhibition (e.g., kinase targets)

Biological Activity

Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a complex organic compound belonging to the thiazolidine family. Its unique structure includes a thiazolidine ring, an ethyl ester group, and a dimethylphenyl carbamoyl moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicine and pharmacology.

PropertyValue
Molecular Formula C17H20N2O4S
Molecular Weight 348.4 g/mol
IUPAC Name Ethyl (2E)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
InChI Key QLFUBAFHHWSMQM-LZYBPNLTSA-N

Antimicrobial Properties

Research indicates that compounds with thiazolidine structures often exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. For instance, derivatives of thiazolidine have shown promising results against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazolidines are known to modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies have demonstrated that certain thiazolidine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Antitumor Activity

There is growing evidence supporting the antitumor potential of thiazolidine derivatives. For example, compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The biological activity of this compound likely involves interaction with specific molecular targets within cells. The thiazolidine ring may interact with enzymes and receptors, modulating their activity and affecting cellular signaling pathways .

Study on Antimicrobial Activity

A study conducted on a series of thiazolidine derivatives demonstrated that those containing a dimethylphenyl group exhibited enhanced antimicrobial activity compared to others. The study tested various concentrations against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 32 µg/mL for some derivatives .

Research on Antitumor Effects

In a clinical trial assessing the antitumor efficacy of thiazolidine derivatives, this compound was included in a panel of compounds tested against multiple cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 15 µM and 20 µM respectively .

Q & A

Q. Key Intermediates :

  • Carbamoylmethyl precursor (critical for regioselectivity).
  • Thiazolidinone ring pre-cyclization intermediate (monitor via TLC/HPLC).

Example : Similar 11-step syntheses for thiazolidinone analogues emphasize prioritizing intermediates like carbamoyl derivatives and malonic esters .

Basic: How should researchers approach structural elucidation of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

Technique Application
Single-crystal XRD Resolve stereochemistry and confirm the Z/E configuration of the exocyclic double bond .
¹H/¹³C NMR Identify proton environments (e.g., thiazolidinone C=O, exocyclic CH). Use DEPT-135 for carbamoyl methylene groups.
IR Spectroscopy Confirm carbonyl stretches (4-oxo-thiazolidinone: ~1680–1720 cm⁻¹).
Mass Spectrometry Validate molecular weight and fragmentation patterns.

Note : For crystalline samples, prioritize XRD to resolve tautomeric ambiguities .

Advanced: How can computational methods enhance reaction optimization?

Methodological Answer:
Use quantum chemical calculations (e.g., DFT) to:

  • Predict Reaction Pathways : Identify transition states for cyclization and condensation steps.
  • Optimize Solvent Systems : Calculate solvation energies to select solvents that stabilize intermediates (e.g., DMF or THF).
  • Screen Catalysts : Simulate ligand-metal interactions for catalytic steps (e.g., Pd-mediated couplings).

Case Study : ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error .

Advanced: How to resolve contradictory bioactivity data in thiazolidinone assays?

Methodological Answer:
Address discrepancies via:

  • Assay Triangulation : Compare results across cell-based, enzymatic, and in vivo models.
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation.
  • Metabolic Stability Tests : Rule out rapid degradation using microsomal assays.

Example : Thiazolidinones often show varied activity due to stereoelectronic effects; systematic substitution (e.g., halogenation) can clarify structure-activity relationships .

Advanced: How to design experiments probing substituent effects on reactivity?

Methodological Answer:

  • Systematic Substitution : Synthesize analogues with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups on the phenyl ring.
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., pH, temperature).

Example : Ethyl vs. fluoro substituents on phenyl rings alter π-π stacking and reactivity, as seen in crystallographic comparisons .

Advanced: What separation techniques are critical for purification?

Methodological Answer:

Technique Application
Prep-HPLC Resolve diastereomers using C18 columns (ACN/H₂O gradient).
Flash Chromatography Separate polar intermediates (silica gel, ethyl acetate/hexane).
Recrystallization Optimize solvent pairs (e.g., ethanol/dichloromethane) for crystal purity .

Note : Monitor for tautomeric impurities during final purification steps .

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